Benzaldehyde, (5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-yl)hydrazone
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Overview
Description
Benzaldehyde, (5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-yl)hydrazone is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzaldehyde moiety linked to a triazine ring substituted with methoxyphenyl groups. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it valuable for diverse applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzaldehyde, (5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-yl)hydrazone typically involves a multi-step process. One common method starts with the condensation of p-anisaldehyde with acetone and ammonium acetate trihydrate to form 2,6-bis(4-methoxyphenyl)piperidin-4-one . This intermediate is then subjected to further reactions, including methylation and oximation with hydroxylamine hydrochloride, to yield the desired hydrazone compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzaldehyde, (5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-yl)hydrazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazone group into amines or other reduced forms.
Substitution: The methoxy groups on the phenyl rings can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oximes, while reduction can produce amines. Substitution reactions can result in a variety of substituted phenyl derivatives.
Scientific Research Applications
Benzaldehyde, (5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-yl)hydrazone has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Medicine: Research into its pharmacological effects could lead to the development of new therapeutic agents.
Industry: The compound’s unique chemical properties may find applications in the development of new materials and industrial processes.
Mechanism of Action
The mechanism of action of Benzaldehyde, (5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-yl)hydrazone involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes or interfere with essential enzymatic processes . The compound’s antioxidant properties could be due to its capacity to scavenge free radicals and prevent oxidative damage to biomolecules.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Benzaldehyde, (5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-yl)hydrazone include:
- 2,6-bis(4-methoxyphenyl)-1-methylpiperidin-4-one oxime esters
- 5,6-bis(4-methoxyphenyl)-2,3-diphenylthieno[3,2-b]furan
Uniqueness
What sets this compound apart from similar compounds is its specific combination of functional groups, which imparts unique chemical reactivity and potential biological activity. This makes it a valuable compound for targeted research and application development.
Properties
CAS No. |
102429-88-9 |
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Molecular Formula |
C24H21N5O2 |
Molecular Weight |
411.5 g/mol |
IUPAC Name |
N-[(E)-benzylideneamino]-5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-amine |
InChI |
InChI=1S/C24H21N5O2/c1-30-20-12-8-18(9-13-20)22-23(19-10-14-21(31-2)15-11-19)27-29-24(26-22)28-25-16-17-6-4-3-5-7-17/h3-16H,1-2H3,(H,26,28,29)/b25-16+ |
InChI Key |
WTFKEWNCEPGJSA-PCLIKHOPSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=C(N=NC(=N2)N/N=C/C3=CC=CC=C3)C4=CC=C(C=C4)OC |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(N=NC(=N2)NN=CC3=CC=CC=C3)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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